
(R)-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide is a chemical compound characterized by the presence of a trifluoromethyl group attached to an isothiazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide typically involves the reaction of trifluoromethyl-containing precursors with isothiazolidine derivatives. One common method includes the use of trifluoromethyl sulfonyl chloride as a starting material, which undergoes nucleophilic substitution with an isothiazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, green chemistry principles are increasingly being adopted to minimize environmental impact and improve sustainability.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield the corresponding sulfide or sulfoxide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isothiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone, sulfide, and sulfoxide derivatives, as well as various substituted isothiazolidine compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of ®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and exert its effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Trifluoromethyl-1,2,4-triazole
- 3-Trifluoromethyl-1,2,4-oxadiazole
- 3-Trifluoromethyl-1,2,4-thiadiazole
Uniqueness
®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide is unique due to its isothiazolidine ring structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications in various scientific fields.
Propiedades
Fórmula molecular |
C4H6F3NO2S |
|---|---|
Peso molecular |
189.16 g/mol |
Nombre IUPAC |
(3R)-3-(trifluoromethyl)-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C4H6F3NO2S/c5-4(6,7)3-1-2-11(9,10)8-3/h3,8H,1-2H2/t3-/m1/s1 |
Clave InChI |
ILQARAABESRHBW-GSVOUGTGSA-N |
SMILES isomérico |
C1CS(=O)(=O)N[C@H]1C(F)(F)F |
SMILES canónico |
C1CS(=O)(=O)NC1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(biphenyl-4-yloxy)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B14912692.png)

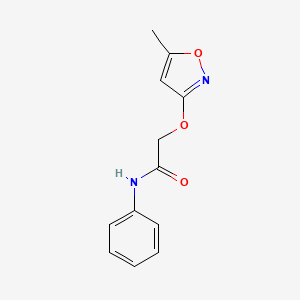
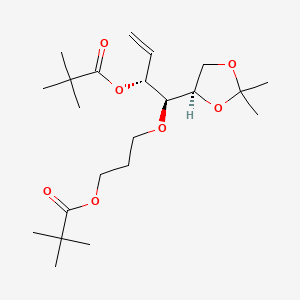

![2-[(E)-2-(furan-2-yl)ethenyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B14912724.png)
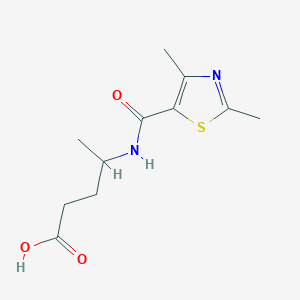


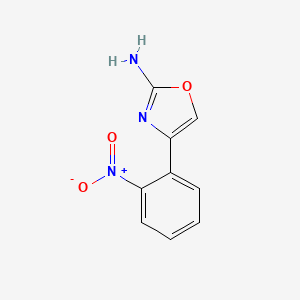
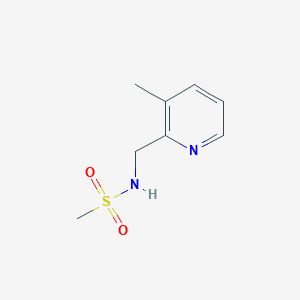

![2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14912759.png)

